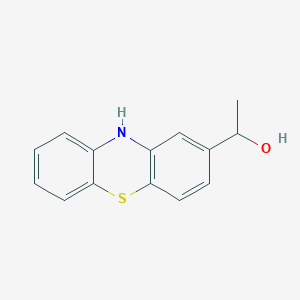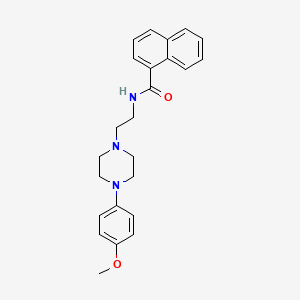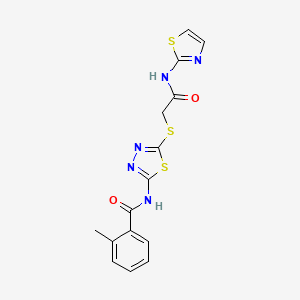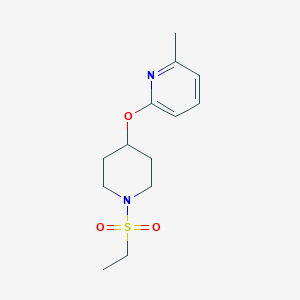
1-(10H-phenothiazin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(10H-phenothiazin-2-yl)ethanol” is a chemical compound with the molecular formula C14H13NOS and a molecular weight of 243.33 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenothiazine core with an ethanol group attached . The InChI code for this compound is 1S/C14H13NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-9,15-16H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 243.33 .科学的研究の応用
Enzyme-Catalyzed Reactions
- Lipase-catalyzed kinetic resolution of racemic 1-(10-alkyl-10H-phenothiazin-3-yl)ethanols and their butanoates has been investigated, focusing on the enantiomer-selective acylation and methanolysis processes (Brem et al., 2010).
Anticancer Activity
- Certain phenothiazine derivatives have demonstrated high activity against breast cancer cell lines, suggesting potential applications in cancer therapy (Ahmed et al., 2018).
Biophysical Interactions and Drug Development
- Studies on phenothiazine derivatives, including 1-(10H-phenothiazin-2-yl)ethanol, have provided insights into molecular interactions, which are crucial for drug design, particularly for targeting diseases like SARS-CoV-2 (Al-Otaibi et al., 2022).
Photochemical Applications
- Phenothiazine undergoes photooxidation in ethanol, yielding a neutral radical as a stable product. This reaction has implications in photochemistry and related applications (Iwaoka et al., 1971).
Vibrational Spectroscopy
- The vibrational spectroscopic behavior of phenothiazine derivatives, including its alcohol substituent effect, has been explored, providing insights into the structural and electronic properties of these molecules (Endrédi et al., 2006).
Antimicrobial and Antifungal Activities
- Phenothiazine derivatives, including this compound, have shown significant antimicrobial and antifungal activities, suggesting their potential use in treating infectious diseases (Rajasekaran & Devi, 2012).
Immunomodulatory Effects
- Phenothiazine compounds have been studied for their effects on immune responses, including the modulation of natural killer cell activity, offering potential therapeutic applications in immunology (Petri et al., 1996).
Photocatalysis and Solar Cell Applications
- Phenothiazine-based sensitizers, including derivatives of this compound, have been explored for use in dye-sensitized solar cells and photocatalytic hydrogen production, demonstrating their utility in renewable energy applications (Tiwari et al., 2015).
作用機序
Target of Action
Phenothiazine derivatives have been reported to exhibit anticancer activity . They are potential cell cycle blockers , suggesting that their targets could be proteins involved in cell cycle regulation.
Mode of Action
Phenothiazine derivatives have been shown to interact with their targets and cause changes that lead to cell cycle arrest . This implies that 1-(10H-phenothiazin-2-yl)ethanol might interact with its targets in a similar manner, leading to changes in cell cycle progression.
Biochemical Pathways
Given that phenothiazine derivatives can act as cell cycle blockers , it is plausible that this compound may affect pathways related to cell cycle regulation. The downstream effects could include inhibition of cell proliferation and induction of cell death.
Result of Action
Based on the reported effects of phenothiazine derivatives, it can be inferred that this compound may lead to cell cycle arrest , potentially resulting in inhibited cell proliferation and induced cell death.
特性
IUPAC Name |
1-(10H-phenothiazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJSSFKWEIGNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)
![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate](/img/structure/B2830904.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)
![N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830907.png)

![3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B2830909.png)


![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)
![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propan-2-ylpyrimidine](/img/structure/B2830916.png)
